molecular formula C7H18N2O3 B1621965 2-Propanol, 1,3-bis((2-hydroxyethyl)amino)- CAS No. 42711-84-2

2-Propanol, 1,3-bis((2-hydroxyethyl)amino)-

Cat. No. B1621965
CAS RN: 42711-84-2
M. Wt: 178.23 g/mol
InChI Key: ISNLINDNKXJLCY-UHFFFAOYSA-N
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Patent
US06060612

Procedure details

Subsequently, into a 500 ml rounded-flask, were introduced 4.0 g of magnesium oxide and 80 g of distilled water. The mixture was stirred, and was added 8.9 g of N,N'-bis(2-hydroxyethyl)-2-hydroxy-1,3-propanediamine prepared above, and then was added 250 ml of 1,4-dioxane. 26.8 g of palmitoyl chloride was gradually added dropwise to the resulting mixture for 1 hour under violent stirring at a room temperature. After stirring for 2 hours, the mixture was filtered, and then the filtrate was mixed with 200 ml of chloroform, and washed twice with 200 ml of distilled water. The organic phase was seperated; on cooling a precipitated, which was collected and recrystallized from acetone, to give 24.3 g of the title compound as white powder, which was identified by IR and NMR. The results are shown in Table 4.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2:1].[Mg+2].O.[OH:4][CH2:5][CH2:6][NH:7][CH2:8][CH:9]([OH:15])[CH2:10][NH:11][CH2:12][CH2:13][OH:14].[C:16](Cl)(=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>O1CCOCC1>[OH:4][CH2:5][CH2:6][N:7]([C:31](=[O:1])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16])[CH2:8][CH:9]([OH:15])[CH2:10][N:11]([C:16](=[O:32])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:12][CH2:13][OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[O-2].[Mg+2]
Name
Quantity
80 g
Type
reactant
Smiles
O
Step Two
Name
Quantity
8.9 g
Type
reactant
Smiles
OCCNCC(CNCCO)O
Step Three
Name
Quantity
26.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)(=O)Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above, and
STIRRING
Type
STIRRING
Details
under violent stirring at a room temperature
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was mixed with 200 ml of chloroform
WASH
Type
WASH
Details
washed twice with 200 ml of distilled water
CUSTOM
Type
CUSTOM
Details
The organic phase was seperated
TEMPERATURE
Type
TEMPERATURE
Details
on cooling a precipitated, which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
OCCN(CC(CN(CCO)C(CCCCCCCCCCCCCCC)=O)O)C(CCCCCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.3 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.